N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
Description
N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazepane ring, a difluorophenyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c1-11-9-19(6-7-23(21,22)10-11)15(20)18-5-4-12-8-13(16)2-3-14(12)17/h2-3,8,11H,4-7,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFNKXUJXYBJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS(=O)(=O)C1)C(=O)NCCC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a haloalkane.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using 2,5-difluorobenzyl chloride and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the thiazepane intermediate and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a tool in biological studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazepane ring may form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,5-difluorophenyl)ethyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide: can be compared with other thiazepane derivatives and difluorophenyl compounds.
2,5-Difluorophenylacetic acid: and are examples of similar compounds with difluorophenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazepane ring and a difluorophenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
